molecular formula C14H20N4O4 B2379747 Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate CAS No. 608142-93-4

Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B2379747
CAS No.: 608142-93-4
M. Wt: 308.338
InChI Key: BZCZLYVPOXHWMT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the piperazine ring and a 3-nitropyridin-4-yl substituent at the 4-position (Figure 1). This compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions, where tert-butyl piperazine-1-carboxylate reacts with a nitro-substituted pyridine derivative under basic conditions . Its applications span medicinal chemistry, particularly as an intermediate for drug candidates targeting enzymes or receptors requiring piperazine-based scaffolds .

Properties

IUPAC Name

tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-15-10-12(11)18(20)21/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCZLYVPOXHWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate typically involves the reaction of 4-(3-nitropyridin-4-yl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.

Major Products Formed

    Reduction: 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

    Hydrolysis: 4-(3-nitropyridin-4-yl)piperazine-1-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H20N4O4
  • Molecular Weight : 308.33 g/mol
  • CAS Number : 608142-93-4

The compound features a tert-butyl group, a piperazine ring, and a nitropyridine moiety, which contribute to its reactivity and interaction with biological targets.

Medicinal Chemistry

Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is primarily utilized in the development of pharmaceutical agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Key Areas of Research:

  • Anticancer Activity : Studies indicate that compounds with similar structures exhibit significant anticancer properties. The unique substitution pattern may enhance effectiveness against specific cancer types .
  • Neuropharmacological Effects : The compound’s interaction with receptors involved in neurological pathways suggests potential applications in treating neurological disorders .

Organic Synthesis Intermediate

The compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules. It can be modified to enhance biological activity or to develop derivatives with specific pharmacological properties .

Synthesis Pathways:

  • The synthesis typically involves several chemical reactions that yield high purity and yield, making it suitable for pharmaceutical applications .

Case Study 1: Anticancer Properties

A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation. The modifications made to the piperazine ring enhanced the compound's affinity for cancer-related protein targets, leading to increased cytotoxicity against various cancer cell lines .

Case Study 2: Neuropharmacological Research

Research indicated that this compound interacts with neurotransmitter receptors, potentially modulating synaptic activity. In vitro studies revealed that certain derivatives could influence neuronal signaling pathways, suggesting their utility in developing treatments for neurodegenerative diseases .

Comparison Table of Related Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylateSimilar piperazine structure; different nitro substitutionAnticancer properties
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylateChlorine substitution on pyridinePotential neuropharmacological effects
PalbociclibContains piperazine ring; used as an anticancer drugInhibits cyclin-dependent kinases

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance the compound’s binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine derivatives with varying substituents on the aromatic ring (e.g., pyridine, benzene) or modifications to the piperazine core exhibit diverse physicochemical and pharmacological profiles. Below, tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is compared with key analogues.

Substituent Position and Electronic Effects

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 153473-24-6)
  • Structural Difference : The nitro group is at the pyridine 2-position instead of 4-position.
  • This positional isomer may exhibit distinct hydrogen-bonding capabilities, affecting crystallinity or solubility .
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate
  • Structural Difference: Incorporates bromine and cyano groups at pyridine 5- and 3-positions, respectively.
  • Impact: The bromine atom enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyano group increases polarity, improving aqueous solubility. These features make it a versatile intermediate for synthesizing kinase inhibitors .

Functional Group Modifications

Tert-butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate
  • Structural Difference : Replaces the pyridine ring with a sulfamoyl group.
  • However, this modification reduces aromaticity, which may decrease π-π stacking interactions in biological systems .
Tert-butyl 4-[(3-amino-5-fluorophenyl)methyl]piperazine-1-carboxylate
  • Structural Difference : Substitutes pyridine with a fluorinated benzyl group.
  • Impact: The amino and fluorine groups introduce both basicity and lipophilicity, optimizing blood-brain barrier penetration. This analogue is valuable in CNS drug discovery .

Stability and Reactivity

  • Nitro Group Stability: Unlike tert-butyl 4-(3-nitrophenoxy)butanoylpiperazine derivatives, which undergo degradation in acidic media, the nitro group in this compound is less prone to reduction under mild conditions, enhancing its utility in multi-step syntheses .
  • Boc Deprotection : The Boc group in the target compound is stable under basic conditions but cleaved with trifluoroacetic acid (TFA), similar to other Boc-protected piperazines .

Key Data Table

Compound Name Substituent Position/Group Molecular Weight Key Properties/Applications Reference
This compound Pyridine 4-position, 3-NO₂ 337.35 g/mol Intermediate for kinase inhibitors
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate Pyridine 2-position, 3-NO₂ 337.35 g/mol Positional isomer with altered reactivity
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate Pyridine 2,5-positions: Br, CN 396.26 g/mol Cross-coupling precursor
Tert-butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate Sulfamoyl group 307.38 g/mol Enzyme inhibitor scaffold
Tert-butyl 4-[(3-amino-5-fluorophenyl)methyl]piperazine-1-carboxylate Fluorinated benzyl, NH₂ 337.40 g/mol CNS-targeting drug candidate

Biological Activity

Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate, with the chemical formula C14H20N4O4C_{14}H_{20}N_{4}O_{4} and CAS number 608142-93-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

PropertyValue
Molecular Weight308.33 g/mol
StructureChemical Structure
SolubilitySoluble in DMSO

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those expressing virulence factors associated with pathogenicity.

Case Study:
A study conducted by Pendergrass et al. (2023) evaluated the compound's impact on the Type III secretion system (T3SS) in Escherichia coli. The results showed that at concentrations of 50 µM, the compound inhibited T3SS-mediated secretion by approximately 50%, indicating a potential role as an antibacterial agent targeting virulence mechanisms .

2. Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it induces apoptosis in certain cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Research Findings:
In a study published in the Journal of Medicinal Chemistry, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

3. Neuroprotective Effects

Emerging evidence suggests neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Experimental Data:
In vitro assays showed that treatment with this compound reduced oxidative stress markers in neuronal cell cultures, indicating its potential to protect against neurotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for bacterial virulence and cancer cell proliferation.
  • Modulation of Signaling Pathways: It appears to affect key signaling pathways involved in apoptosis and cell survival.
  • Antioxidant Properties: Its ability to scavenge free radicals contributes to its neuroprotective effects.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate?

The synthesis typically involves nucleophilic substitution between N-Boc-piperazine and 3-nitro-4-chloropyridine (or similar derivatives) under basic conditions (e.g., triethylamine in tetrahydrofuran). Reaction parameters such as temperature (25–90°C) and solvent polarity are critical for yield optimization. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (1H, 13C) to confirm substituent positions and Boc-group integrity.
  • High-performance liquid chromatography (HPLC) for purity assessment (>97% is typical).
  • Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS for [M+H]+ ion detection).
  • Infrared (IR) spectroscopy to identify functional groups like nitro and carbonyl .

Q. What are common chemical reactions involving the nitro group in this compound?

The nitro group can undergo:

  • Reduction to an amine using catalytic hydrogenation (H2/Pd-C) or sodium dithionite.
  • Electrophilic substitution under acidic conditions (e.g., nitration or halogenation of the pyridine ring).
  • Nucleophilic aromatic substitution with amines or thiols at elevated temperatures (80–120°C) .

Q. What are its primary applications in medicinal chemistry?

This compound serves as a precursor for:

  • Receptor ligands (e.g., dopamine or serotonin receptor modulators due to the piperazine scaffold).
  • Enzyme inhibitors (e.g., kinase or protease inhibitors via nitro group derivatization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalyst screening : Palladium catalysts for coupling reactions or phase-transfer catalysts for biphasic systems.
  • Stepwise protection : Use temporary protecting groups for sensitive intermediates (e.g., silyl ethers for hydroxyl groups) .

Q. How should contradictory biological assay data (e.g., receptor binding vs. cellular activity) be resolved?

  • Orthogonal assays : Validate binding affinity via surface plasmon resonance (SPR) alongside functional cellular assays.
  • Purity verification : Ensure compound integrity using LC-MS to rule out degradation products.
  • Cell line validation : Test across multiple cell lines to account for receptor expression variability .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking (AutoDock Vina, Glide) to model binding modes with receptors.
  • Molecular dynamics (MD) simulations (GROMACS, AMBER) to assess complex stability over time.
  • Quantum mechanics/molecular mechanics (QM/MM) to study electronic interactions at active sites .

Q. How can structural analogs be designed to enhance pharmacokinetic properties?

  • Bioisosteric replacement : Substitute nitro with cyano or trifluoromethyl groups to improve metabolic stability.
  • Piperazine ring modification : Introduce methyl or ethyl groups to modulate lipophilicity and blood-brain barrier penetration.
  • ADMET modeling : Use tools like SwissADME to predict absorption, distribution, and toxicity .

Q. How are sensitive intermediates (e.g., boronate esters) handled during synthesis?

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Low-temperature conditions : Use cryogenic baths (−78°C) for unstable intermediates.
  • Anhydrous solvents : Pre-dry solvents (e.g., THF over molecular sieves) to avoid hydrolysis .

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